N-benzyl-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

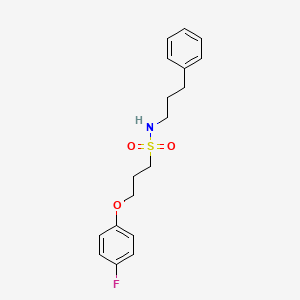

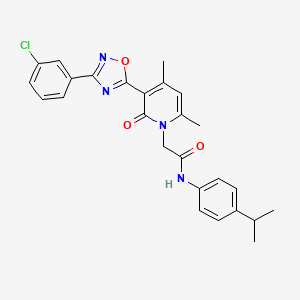

“N-benzyl-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C14H12F3N . It is a derivative of 3-(Trifluoromethyl)aniline, which is an aromatic amine and is one of three isomers of trifluoromethylaniline .

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-3-(trifluoromethyl)aniline” has been reported in the literature. For instance, the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(trifluoromethyl)aniline” consists of a benzene ring attached to an amine group (NH2) and a trifluoromethyl group (CF3). The benzyl group (C6H5CH2) is attached to the nitrogen atom of the amine group .Aplicaciones Científicas De Investigación

1. Synthesis of 9-Fluorenones

N-benzyl-3-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process facilitates the synthesis of a diverse set of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility (Wang et al., 2019).

2. Spectroscopic Studies

Spectroscopic investigations using Fourier transform infrared (FT-IR) and FT-Raman have been conducted on derivatives of N-benzyl-3-(trifluoromethyl)aniline. These studies focus on vibrational, structural, thermodynamic characteristics, and electronic properties, highlighting the importance of the position and electron donor-acceptor capabilities of the substituent group in the benzene ring (Saravanan, Balachandran, & Viswanathan, 2014).

3. Chemical Synthesis Applications

The compound has also been used in the synthesis of isoxazoles and 1,3,5-triazines. This involves reactions with dianions derived from oximes, demonstrating the synthetic utility of the trifluoromethyl group in the formation of complex organic structures (Strekowski et al., 1995).

4. Organic Ligand Synthesis

N-benzyl-3-(trifluoromethyl)aniline is instrumental in the preparation of phosphine-amido Hafnium and Zirconium complexes, which are significant in olefin polymerization. This process involves transformation of ortho-lithiated compounds to ortho-Ph2P-substituted derivatives (Jun et al., 2013).

5. Novel Pesticide Synthesis

In pesticide research, 3,5-bis-(trifluoromethyl)aniline, a related compound, has been utilized in the synthesis of novel pesticides like bistrifluron. The process demonstrates the potential of N-benzyl-3-(trifluoromethyl)aniline derivatives in industrial-scale production of effective agrochemicals (An-chan, 2015).

6. Electro-Optical Applications

N-benzyl-3-(trifluoromethyl)aniline derivatives have been explored in the field of electro-optics. They are involved in the synthesis of novel polymers with high thermal stability and potential applications in electro-optic devices (Suresh et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)aniline, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

N-benzyl-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKRFUTMGWQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)